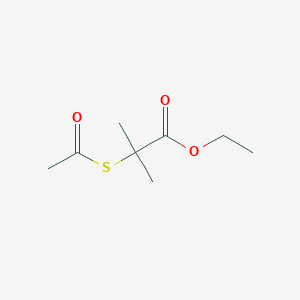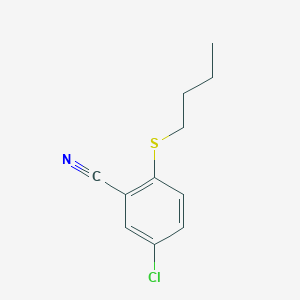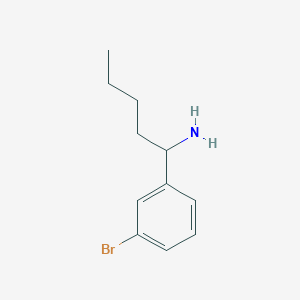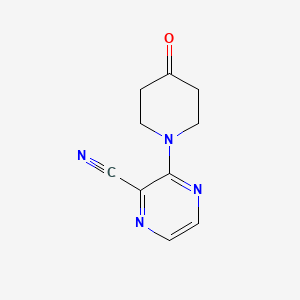
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester could potentially involve the Malonic Ester and Acetoacetic Ester Synthesis . In this process, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester. Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .Molecular Structure Analysis
The molecular formula of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is C8H14O3S . Its average mass is 190.260 Da and its monoisotopic mass is 190.066360 Da .Scientific Research Applications
Alkaline Hydrolysis Studies
Research by Schmeer, Riembauer, and Barthel (1990) explored the alkaline hydrolysis of ethyl esters, including 2-methylpropionic acid ethyl ester. They focused on how polar substituents like bromo, cyano, and nitro groups influence the hydrolysis rate, providing insights into two-particle interactions in solutions (Schmeer, Riembauer, & Barthel, 1990).
Bromo-formyloxylation of Esters
Ueno et al. (1974) investigated the reaction of α, β-unsaturated esters with N, N-dibromobenzenesulfonamide and formic acid, leading to bromo-formyloxyesters. This study is relevant to understanding the chemical reactivity of compounds related to 2-methylpropionic acid ethyl ester (Ueno, Yamasaki, Terauchi, & Takemura, 1974).
Synthesis Involving Ethylene and Propylene Oxides
McRae, Charlesworth, Archibald, and Alexander (1943) described the synthesis of various compounds, including 2-oxotetrahydrofuran-3-propionic acid, through the condensation of ethylene oxide with ethyl malonate. This synthesis process is relevant for understanding the chemical pathways and potential applications of similar esters (McRae, Charlesworth, Archibald, & Alexander, 1943).
Transesterification Research
Coutts and Midha (1969) studied transesterification reactions, including the conversion of methyl methacrylate to ethyl 3-bromo-2-methylpropionate. Such studies provide valuable insights into the transesterification processes of related esters (Coutts & Midha, 1969).
Labelled Compound Synthesis
Tolman, Cabak, and Beneš (1974) prepared ethyl esters of various cyanoacetic acids labeled with 14C by reacting halogenated esters with potassium cyanide-14C. This research is important for understanding the labeling techniques in the synthesis of chemically related compounds (Tolman, Cabak, & Beneš, 1974).
Studies on Enantiomerically Pure Acids
Hof and Kellogg (1995) synthesized enantiomerically pure 2-sulfanylpropanoic acids (‘thiolactic acid’) from ethyl (S)-lactate using pig liver esterase. This research is significant for understanding the enantioselective synthesis of compounds related to 2-acetylsulfanyl-2-methylpropionic acid ethyl ester (Hof & Kellogg, 1995).
properties
IUPAC Name |
ethyl 2-acetylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIAHXSWNHKUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester | |
CAS RN |
1151713-51-7 | |
| Record name | ETHYL 2-(ACETYLTHIO)-2-METHYLPROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)



![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)